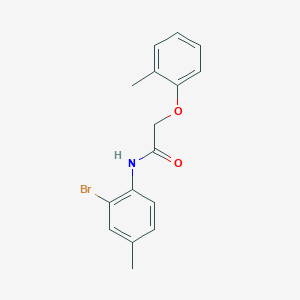
N-(2-bromo-4-methylphenyl)-2-(2-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of acetamide derivatives often involves multiple steps, including acetylation, alkylation, and nitration. For instance, the synthesis of related compounds such as N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide involves alkylation and nitration steps, indicating that similar methodologies could be applied to the synthesis of N-(2-bromo-4-methylphenyl)-2-(2-methylphenoxy)acetamide (Zhang Da-yang, 2004).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of an acetamide group attached to an aromatic system, which can significantly influence the compound's chemical behavior and reactivity. The acetamide group's electronic properties can lead to interactions such as hydrogen bonding and influence the molecule's overall conformation (Yonas Habtegiorghies Belay et al., 2012).
Chemical Reactions and Properties
Acetamide derivatives undergo various chemical reactions, including acetylation, nitration, and halogenation, depending on the substituents present on the aromatic ring. These reactions can be influenced by factors such as the nature of the substituents and the reaction conditions. For example, the selective N-acetylation followed by reaction with different halides is a common synthetic route for such compounds (Yonas Habtegiorghies Belay et al., 2012).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. The presence of functional groups like bromo, methyl, and acetamide can affect the compound's polarity, hydrogen bonding potential, and overall stability. Crystallographic studies can provide detailed insights into the molecular geometry, packing, and intermolecular interactions within the solid state (Zhu-Ping Xiao et al., 2009).
Chemical Properties Analysis
The chemical properties of N-(2-bromo-4-methylphenyl)-2-(2-methylphenoxy)acetamide, such as reactivity, stability, and functional group transformations, are central to its potential applications in organic synthesis and medicinal chemistry. The acetamide group, in particular, plays a crucial role in the chemical behavior of these compounds, affecting their acidity, nucleophilicity, and electrophilicity (Deepali B Magadum & G. Yadav, 2018).
properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11-7-8-14(13(17)9-11)18-16(19)10-20-15-6-4-3-5-12(15)2/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPDGFBMIMLZEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[(3-phenoxypropanoyl)amino]benzoate](/img/structure/B5585833.png)

![4-{4-[(2-ethyl-4-morpholinyl)methyl]phenyl}-2-methyl-2-butanol](/img/structure/B5585842.png)
![N'-[(5-bromo-2-thienyl)methylene]-4-hydroxybenzohydrazide](/img/structure/B5585846.png)
![(1R*,3S*)-3-ethoxy-7-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5585849.png)

![N-{4-[acetyl(methyl)amino]phenyl}-4-tert-butylbenzamide](/img/structure/B5585865.png)
![3-(4-ethoxyphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5585868.png)
![N-(5-methyl-1,3-thiazol-2-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5585876.png)
![2-(4H-1,2,4-triazol-3-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5585885.png)
![2-cyclopropyl-9-[3-(2,4-difluorophenyl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5585891.png)
![N-cyclopentyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5585892.png)
![ethyl 4-{[3-(4-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5585908.png)
![4-[(cyclohexylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5585917.png)